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Cat. No.: B054053 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Liposomes are artificially prepared vesicles composed of a lipid bilayer and are valuable as

delivery vehicles for therapeutic agents. 1,2-O-Dihexadecyl-sn-glycerol (DHG) is a saturated

dialkyl glyceryl ether that can be used to form highly stable liposomes.[1][2] Its structure,

featuring two hexadecyl ether chains, provides resistance to enzymatic degradation compared

to ester-linked lipids, making DHG-containing liposomes robust carriers for drug delivery.[3][4]

The hydrophobic nature of DHG makes it an excellent component for forming stable lipid

bilayers capable of encapsulating both hydrophilic and lipophilic compounds.[3] This document

provides a detailed protocol for the preparation and characterization of DHG-containing

liposomes using the thin-film hydration method followed by extrusion. This is a widely used

technique that produces unilamellar vesicles with a controlled and uniform size distribution.[5]

[6]

Experimental Protocols
Protocol 1: Liposome Formulation via Thin-Film
Hydration and Extrusion
This protocol describes the most common method for liposome preparation, which involves

forming a thin lipid film, hydrating it to create multilamellar vesicles (MLVs), and then reducing

the size and lamellarity through extrusion to produce large unilamellar vesicles (LUVs).[7][8]
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Materials and Equipment:

1,2-O-Dihexadecyl-sn-glycerol (DHG)

Co-lipids such as Cholesterol or Phosphatidylcholine (optional, to modulate membrane

properties)

Organic Solvent: Chloroform or a Chloroform:Methanol mixture (e.g., 2:1 v/v)[9]

Hydration Buffer: Phosphate-Buffered Saline (PBS), HEPES, or other suitable aqueous

buffer

Round-bottom flask (50 mL or 100 mL)

Rotary evaporator

Water bath

Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

Syringes (gas-tight)

High-purity nitrogen or argon gas

Procedure:

Lipid Dissolution:

Weigh the desired amounts of 1,2-O-Dihexadecyl-sn-glycerol and any other lipids (e.g.,

cholesterol). A common molar ratio for stable liposomes is a 55:45 ratio of the primary lipid

to cholesterol.[10][11]

Dissolve the lipid mixture completely in a suitable volume of organic solvent in a round-

bottom flask. Ensure the volume is sufficient to dissolve the lipids entirely but minimal

enough for efficient evaporation (e.g., 2-5 mL for 10-50 mg of lipid).

If encapsulating a lipophilic drug, it should be co-dissolved with the lipids at this stage.[9]
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Thin-Film Formation:

Attach the flask to a rotary evaporator.

Immerse the flask in a water bath set to a temperature that facilitates evaporation but does

not degrade the lipids (typically 35-45°C).[9]

Begin rotating the flask and gradually reduce the pressure to evaporate the solvent. The

rotation ensures the formation of a thin, uniform lipid film on the inner surface of the flask.

[8]

Once a visible film has formed and the bulk of the solvent is removed, continue to apply a

high vacuum for at least 1-2 hours to ensure the complete removal of any residual organic

solvent.[5]

Hydration of Lipid Film:

Introduce the hydration buffer into the flask. If a hydrophilic drug is to be encapsulated, it

should be dissolved in this buffer.[5][7]

The temperature of the hydration buffer should be above the phase transition temperature

(Tc) of the lipid mixture to ensure proper hydration and formation of vesicles.[9]

Gently rotate the flask by hand or on the rotary evaporator (without vacuum) for 30-60

minutes. This process swells the lipid film, causing it to detach from the flask wall and form

multilamellar vesicles (MLVs).[5][12] The resulting suspension will appear milky.

Extrusion (Size Reduction):

Assemble the liposome extrusion device with a polycarbonate membrane of the desired

pore size (e.g., 100 nm). For a more uniform size distribution, a sequential extrusion

process through membranes of decreasing pore size (e.g., 400 nm then 100 nm) can be

performed.[6]

Transfer the MLV suspension into a gas-tight syringe.
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Pass the suspension through the membrane to another syringe. This process should be

repeated an odd number of times (typically 11-21 passes) to ensure the entire sample

passes through the filter a final time.[5]

The resulting translucent suspension contains large unilamellar vesicles (LUVs) with a

relatively uniform size distribution.

Purification (Optional):

To remove any unencapsulated drug, the liposome suspension can be purified using

methods such as size exclusion chromatography or dialysis against the hydration buffer.

Protocol 2: Characterization of Liposomes
Analytical characterization is critical to ensure the quality, stability, and performance of the

liposomal formulation.[13]

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

Method: Dynamic Light Scattering (DLS) and Laser Doppler Velocimetry.[5]

Procedure:

Dilute a small aliquot of the final liposome suspension with the hydration buffer to an

appropriate concentration for measurement.

Use a DLS instrument (e.g., Malvern Zetasizer) to measure the average particle size

(hydrodynamic diameter) and PDI. A PDI value below 0.3 is generally considered

acceptable for a homogenous population.[5]

The same instrument can typically measure the Zeta Potential, which provides information

about the surface charge of the liposomes and is an indicator of colloidal stability.

2. Encapsulation Efficiency (%EE):

Method: Separation of free drug from encapsulated drug followed by quantification.

Procedure:
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Separate the unencapsulated (free) drug from the liposomes using a method like size

exclusion chromatography or centrifugal ultrafiltration.

Quantify the amount of drug in the liposome fraction and the amount of total drug initially

added.

The %EE is calculated using the formula: %EE = (Amount of Encapsulated Drug / Total

Amount of Drug) x 100

Data Presentation
The following table summarizes key parameters in the preparation of DHG liposomes.
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Parameter Component/Step
Typical Value /

Range
Purpose / Note

Lipid Composition DHG : Cholesterol 55 : 45 (molar ratio)

Cholesterol is often

included to modulate

membrane rigidity,

stability, and

permeability.[10]

Lipid Concentration Total Lipid 10 - 50 mg

The amount of lipid

used to form the initial

film.

Solvent Volume Chloroform/Methanol 2 - 5 mL
Must be sufficient to

fully dissolve lipids.

Hydration Buffer PBS pH 7.4

The aqueous phase

that forms the core of

the liposome. Can

contain the hydrophilic

drug.

Hydration

Temperature
Water Bath > Lipid Tc

Hydrating above the

phase transition

temperature ensures

membrane fluidity for

vesicle formation.

Extrusion Membrane Pore Size 100 nm

Determines the final

average size of the

liposomes.[6]

Extrusion Number of Passes 11 - 21 passes

An odd number of

passes ensures the

entire sample is

processed through the

membrane.[5]

Characterization PDI < 0.3 Indicates a narrow

and homogenous size

distribution of the
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liposome population.

[5]

Characterization Size (Diameter) 100 - 150 nm

Dependent on the

extrusion membrane

pore size.

Visualizations
// Diagram Specifications graph [size="10,5!", dpi=72]; // Corresponds to approx. 720px width }

ends_dot Caption: Experimental workflow for preparing and characterizing DHG liposomes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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